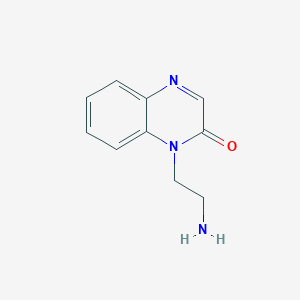

1-(2-aminoethyl)quinoxalin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(2-aminoethyl)quinoxalin-2-one |

InChI |

InChI=1S/C10H11N3O/c11-5-6-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6,11H2 |

InChI Key |

IUXSKOMLQBDFRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)N2CCN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 1 2 Aminoethyl Quinoxalin 2 1h One

Reactions Involving the Quinoxalin-2(1H)-one Nucleus

The quinoxalin-2(1H)-one core is amenable to a variety of functionalization reactions, particularly at the C3 position, which is activated for both radical and nucleophilic attacks.

Direct C-H Functionalization Reactions (e.g., Hydroxylation, Arylation, Alkylation)

Direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one ring is a highly efficient strategy for introducing molecular complexity. rsc.org Various methods have been developed for hydroxylation, arylation, and alkylation.

Hydroxylation: The synthesis of 3-hydroxyquinoxalin-2(1H)-ones can be achieved through direct C-H hydroxylation. One green chemistry approach utilizes a recyclable surfactant solution, TPGS-750-M/H2O, for the metal-free hydroxylation of quinoxalin-2(1H)-ones. mtieat.org Another method employs a heterogeneous g-C3N4 photocatalyst under visible light and an air atmosphere to produce 3-hydroxyquinoxalin-2(1H)-ones. chemrxiv.org

Arylation: C3-arylation can be accomplished through visible-light-induced reactions. One photocatalyst- and additive-free method uses aryl acyl peroxides as the aryl source. iu.edu Another approach employs a dual-catalyst system of eosin (B541160) Y and KI to facilitate the reaction with phenylhydrazine (B124118) hydrochloride compounds under air. organic-chemistry.org A green, catalyst-free method utilizes air as the oxidant for the arylation of quinoxalin-2(1H)-ones with organic hydrazines under visible light. nih.gov

Alkylation: A variety of alkylation methods have been reported. A metal-free, H2O2-mediated three-component reaction of quinoxalin-2(1H)-ones, DMSO, and styrene (B11656) allows for methylation. rsc.org Another visible-light-induced method achieves C3-alkylation using alkyl hydrazines without the need for a photocatalyst or external oxidant. nih.gov Furthermore, electro-oxidative C-H alkylation with organoboron compounds like alkyl boronic acids and esters provides an alternative route. researchgate.net

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Hydroxylation | g-C3N4 photocatalyst, visible light, air | 3-hydroxyquinoxalin-2(1H)-one | Heterogeneous catalysis, environmentally friendly. chemrxiv.org |

| Arylation | Aryl acyl peroxides, visible light | 3-arylquinoxalin-2(1H)-one | Photocatalyst- and metal-free. iu.edu |

| Arylation | Organic hydrazines, visible light, air | 3-arylquinoxalin-2(1H)-one | Green, catalyst-free. nih.gov |

| Alkylation | Alkyl hydrazines, visible light, air | 3-alkylquinoxalin-2(1H)-one | Photocatalyst- and oxidant-free. nih.gov |

| Alkylation | Alkyl boronic acids/esters, electro-oxidation | 3-alkylquinoxalin-2(1H)-one | Mild electro-oxidative method. researchgate.net |

Radical Addition and Cascade Reactions

Radical-mediated reactions are powerful tools for the functionalization of quinoxalin-2(1H)-ones. These reactions often proceed under mild conditions and exhibit high efficiency. Three-component cascade reactions, in particular, allow for the rapid construction of complex molecules. rsc.org

Visible-light-induced radical cascade reactions have been developed for the synthesis of various derivatives. For instance, a three-component reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids under photocatalyst-free conditions yields sulfonated quinoxalin-2(1H)-ones. researchgate.netnih.gov This transformation is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex. researchgate.net Another visible-light-promoted cascade reaction involves quinoxalin-2(1H)-ones, styrenes, and thianthrenium salts to achieve 1,2-di(hetero)arylation of the styrene. sigmaaldrich.com

Atom transfer radical addition (ATRA) reactions provide another avenue for functionalization. A regioselective ATRA of quinoxalin-2(1H)-ones with CBr4 and styrenes can be achieved using a Fukuzumi photocatalyst under blue LED irradiation, leading to trihaloalkyl-carbofunctionalized products. globethesis.comnih.gov

Alkylation with Phosphonium (B103445) Ylides

A practical and efficient method for the construction of 3-alkylquinoxalin-2(1H)-ones involves the use of phosphonium ylides as alkylating reagents. This base-promoted direct alkylation proceeds under metal- and oxidant-free conditions, offering good to excellent yields of the desired products. The reaction is believed to occur through a nucleophilic addition-elimination process. This methodology provides a straightforward route to C3-alkylated quinoxalines, and the triphenylphosphine (B44618) byproduct can often be recycled.

Transformations of the Aminoethyl Side Chain

The primary amino group on the ethyl side chain of 1-(2-aminoethyl)quinoxalin-2(1H)-one is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Formation of Schiff Bases through Condensation with Aldehyde Derivatives

The primary amine of the aminoethyl side chain readily undergoes condensation reactions with aldehydes to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an imine.

A number of novel Schiff bases of 3-{[2-({(E)-[substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one have been synthesized by reacting the parent amine with various aromatic aldehydes. These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. This straightforward derivatization allows for the introduction of a wide range of substituted aryl groups, enabling the systematic modification of the molecule's properties.

| Starting Amine | Aldehyde Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | Substituted aromatic aldehydes | Reflux in ethanol | 3-[(2-{[(E)-(substituted Phenyl) methylidene]amino}ethyl)amino] quinoxalin-2(1H)-one |

Acylation and Other Amine-Based Derivatizations

The primary amine of the aminoethyl side chain can also be readily acylated to form amides. This transformation is a fundamental reaction in organic synthesis and is widely used in medicinal chemistry to modify the properties of lead compounds. The acylation can be achieved by reacting the amine with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent.

Common coupling reagents used for amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). This method is effective even for less reactive (electron-deficient) amines. The reaction proceeds through the activation of the carboxylic acid by EDC to form a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester. The amine then attacks this ester to form the amide bond.

Another approach for acylation involves the use of acylating agents like trifluoroacetic anhydride (B1165640) (TFAA), which readily reacts with primary amines to form trifluoroacetylated derivatives. This derivatization can be useful for analytical purposes, such as improving the volatility and chromatographic behavior of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.

In addition to acylation, other amine-based derivatizations can be envisioned. For example, the primary amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form secondary amines. It can also be involved in the synthesis of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These derivatization strategies significantly expand the chemical space accessible from this compound, providing a versatile platform for the development of new compounds with tailored properties.

Nucleophilic Substitution Reactions and Their Implications

The chemical reactivity of this compound is significantly influenced by the presence of the primary amino group (-NH₂) at the terminus of the N-1 ethyl side chain. This functional group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and making it the primary site for derivatization through reactions with various electrophiles. These reactions are crucial for synthesizing new analogs with modified physicochemical and biological properties. While these are technically nucleophilic attacks on an electrophilic substrate, they result in the substitution of a group on the electrophile, leading to a new, more complex molecule.

The most prominent reactions involve the nucleophilic attack of the amino group on carbonyl compounds, particularly aldehydes and ketones, leading to the formation of imines, commonly known as Schiff bases. This transformation proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid and involves the initial attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Research on the closely related analog, 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one, provides a clear precedent for this type of reactivity. In these studies, the terminal primary amine is reacted with a diverse range of substituted aromatic aldehydes to produce a library of Schiff base derivatives. researchgate.netbanglajol.inforesearchgate.net The reaction is generally carried out by refluxing the amino-functionalized quinoxalinone with the corresponding aldehyde in a solvent such as ethanol. researchgate.netresearchgate.net This strategy has been effectively used to explore the structure-activity relationships of quinoxalinone-based compounds. banglajol.info

The derivatization of the primary amino group is not limited to reactions with aldehydes. Based on the fundamental principles of organic chemistry, this nucleophilic center can readily react with other electrophilic reagents. These include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide linkages.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation, yielding secondary and tertiary amines or even quaternary ammonium (B1175870) salts.

These derivatization strategies are of significant implication in medicinal chemistry and materials science. By modifying the terminal amino group, researchers can systematically alter properties such as solubility, lipophilicity, hydrogen bonding capability, and steric profile. The formation of Schiff bases, for instance, introduces a rigid imine bond and an additional aromatic ring, which can profoundly influence how the molecule interacts with biological targets. researchgate.netbanglajol.info This approach allows for the generation of large libraries of related compounds from a single precursor, facilitating the rapid exploration of chemical space for the development of new therapeutic agents or functional materials.

Interactive Data Table: Synthesis of Schiff Base Derivatives

The following table details the synthesis of various Schiff base derivatives from the reaction of an aminoethyl-functionalized quinoxalinone with different aromatic aldehydes, based on published research findings for a structurally analogous compound. researchgate.netresearchgate.net

| Entry | Reactant A | Reactant B (Aromatic Aldehyde) | Resulting Schiff Base Product |

| 1 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | Benzaldehyde | 3-{[2-({(E)-[phenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 2 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 4-Methylbenzaldehyde | 3-{[2-({(E)-[4-methylphenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 3 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 4-Methoxybenzaldehyde | 3-{[2-({(E)-[4-methoxyphenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 4 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 4-(Dimethylamino)benzaldehyde | 3-{[2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 5 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 4-Chlorobenzaldehyde | 3-{[2-({(E)-[4-chlorophenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 6 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 3-Chlorobenzaldehyde | 3-{[2-({(E)-[3-chlorophenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

| 7 | 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one | 2-Hydroxybenzaldehyde | 3-{[2-({(E)-[2-hydroxyphenyl]methylidene}amino)ethyl]amino}quinoxalin-2(1H)-one |

Biological Activity and Mechanistic Insights of 1 2 Aminoethyl Quinoxalin 2 1h One and Analogs Preclinical & in Vitro

Modulation of Enzyme and Receptor Activities

Quinoxalin-2(1H)-one and its analogs interact with a variety of enzymes and receptors, demonstrating a broad spectrum of inhibitory activities. This versatility has made them attractive candidates for the development of targeted therapeutic agents. ekb.egekb.eg Research has focused on their ability to inhibit protein kinases involved in cell signaling, antagonize glutamate (B1630785) receptors implicated in neurological disorders, and suppress enzymes that play a role in inflammation and cancer metabolism. nih.govresearchgate.net

Quinoxaline (B1680401) derivatives are recognized as potent ATP-competitive inhibitors of numerous protein kinases, which are pivotal in regulating cellular processes like proliferation, differentiation, and survival. ekb.egekb.eg Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibition a key therapeutic strategy. researchgate.net Analogs of quinoxalin-2(1H)-one have been specifically investigated as inhibitors of several receptor tyrosine kinases (RTKs).

For instance, a series of novel quinoxalin-2(1H)-one derivatives were designed as analogs of the anticancer drugs lenvatinib (B1674733) and sorafenib (B1663141) to act as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.govdntb.gov.ua Several of these synthesized compounds displayed potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.govrsc.org Similarly, other research has focused on designing quinoxalin-2(1H)-one derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are implicated in tumor growth and progression. researchgate.netnih.gov

| Compound Type | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoxalin-2(1H)-one derivative (11g) | VEGFR-2 | 0.75 | rsc.org |

| Quinoxalin-2(1H)-one derivative (11e) | VEGFR-2 | 1.12 | rsc.org |

| 3-vinyl-quinoxalin-2(1H)-one (A5) | FGFR1 | 0.08 | nih.gov |

| 3-vinyl-quinoxalin-2(1H)-one (A1) | FGFR1 | 0.11 | nih.gov |

The Platelet-Derived Growth Factor (PDGF) signaling pathway is crucial for cell growth and division, and its aberrant activation is linked to various cancers. ekb.eg The PDGF receptor (PDGFR), a receptor tyrosine kinase, is a key component of this pathway. Bicyclic quinoxaline derivatives have been identified as effective inhibitors of the PDGF receptor tyrosine kinase. ekb.eg Specifically, substituted 2-anilino- and 2-cycloalkylaminoquinoxalines have been shown to be useful and selective inhibitors of PDGF-R autophosphorylation, a critical step in its activation. nih.gov This inhibitory activity underscores the potential of the quinoxaline scaffold in targeting oncogenic pathways driven by growth factor receptors. ekb.egekb.eg

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are implicated in various neurological disorders. frontiersin.org The quinoxaline scaffold, particularly in the form of quinoxaline-2,3-diones, represents a classic chemotype for competitive AMPA receptor antagonists. nih.gov Research has extended to quinoxalin-2(1H)-one derivatives as well. A series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their AMPA-receptor antagonism. researchgate.net Molecular docking studies suggest that the aromatic quinoxaline core is vital for hydrophobic interactions within the receptor, while polar moieties can form hydrophilic hydrogen bonds. researchgate.net One study on 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione found it to have a high affinity for the AMPA receptor with a Kᵢ value of 0.021 µM and over 100-fold selectivity compared to the NMDA receptor. nih.gov

Chronic inflammation and altered cellular metabolism are hallmarks of cancer. Cyclooxygenase-2 (COX-2) is an enzyme whose expression is significantly elevated in neoplastic tissues, contributing to tumorigenesis. nih.gov Similarly, cancer cells often upregulate Lactate (B86563) Dehydrogenase A (LDHA) to support aerobic glycolysis, a metabolic shift known as the Warburg effect. nih.govnih.gov Consequently, both COX-2 and LDHA are considered important targets for anticancer therapy. nih.govmedchemexpress.com

A recent study reported the synthesis and in vitro testing of new quinoxalin-2(1H)-one Schiff's bases as dual inhibitors of COX-2 and LDHA for the potential treatment of colorectal cancer. nih.gov The evaluation of these compounds revealed that some derivatives possess significant COX-2 inhibitory properties. researchgate.net Furthermore, several of the synthesized quinoxalin-2(1H)-one analogs exhibited notable inhibition efficiencies against LDHA at a concentration of 200 µg/mL. For example, compound (4d), a quinoxalinone derivative, showed an LDHA inhibition efficiency of 84.95%. nih.gov

In Vitro Antiprofliferative and Cytotoxic Effects

A significant body of research has demonstrated the potent antiproliferative and cytotoxic effects of quinoxalin-2(1H)-one analogs against a wide range of human cancer cell lines. rsc.orgnih.govnih.gov These compounds have been shown to inhibit the growth of tumors derived from various tissues, including liver, breast, colon, prostate, and neuroblastoma. rsc.orgnih.govtandfonline.com

For example, quinoxalin-2(1H)-one derivatives designed as VEGFR-2 inhibitors were tested against HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cells, with some compounds showing superior or comparable activity to the standard drugs doxorubicin (B1662922) and sorafenib. rsc.org Another study on 2-substituted-quinoxaline analogs identified a compound that displayed substantial antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ of 1.85 µM. rsc.org Similarly, certain quinoxaline-based derivatives exhibited potent and selective cytotoxic effects against PC-3 prostate cancer cells, with IC₅₀ values as low as 2.11 µM. tandfonline.com

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one (11g) | HCT-116 | Colorectal Carcinoma | 2.40 | rsc.org |

| Quinoxalin-2(1H)-one (11e) | HCT-116 | Colorectal Carcinoma | 4.19 | rsc.org |

| Quinoxalin-2(1H)-one (11g) | HepG-2 | Hepatocellular Carcinoma | 4.50 | rsc.org |

| Quinoxaline Derivative (IV) | PC-3 | Prostate Cancer | 2.11 | tandfonline.com |

| Quinoxaline Derivative (III) | PC-3 | Prostate Cancer | 4.11 | tandfonline.com |

| Oxiranyl-Quinoxaline (11a) | SK-N-SH | Neuroblastoma | 2.49 | nih.gov |

| Oxiranyl-Quinoxaline (11b) | IMR-32 | Neuroblastoma | 3.96 | nih.gov |

The primary mechanism underlying the cytotoxic effects of many quinoxaline derivatives is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells are often characterized by their ability to evade apoptosis, making apoptosis induction a critical goal of cancer therapy. nih.gov Quinoxaline compounds have been shown to trigger apoptosis through multiple pathways.

One study demonstrated that a potent quinoxaline derivative induced apoptosis in PC-3 prostate cancer cells by arresting the cell cycle in the S phase. tandfonline.comnih.gov Further mechanistic investigation using Western Blot analysis revealed that the compound significantly upregulated the expression of pro-apoptotic proteins, including p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov Caspases are a family of proteases that play a central role in the execution of apoptosis, and their activation is a key hallmark of this process. researchgate.net The activation of both initiator caspases (caspase-8) and executioner caspases (caspase-3) indicates that the compound triggers the caspase cascade to dismantle the cell. tandfonline.comnih.govresearchgate.net Other research has shown that quinoxaline-containing peptides can induce apoptosis by disrupting mitochondrial membrane potential, leading to cell death through the intrinsic mitochondrial pathway. researchgate.netnih.gov

Activity Against Specific Cancer Cell Lines (e.g., Leukemia, Breast Cancer)

Quinoxaline derivatives, including analogs of 1-(2-aminoethyl)quinoxalin-2(1H)-one, have demonstrated notable cytotoxic potential against various human cancer cell lines in preclinical in vitro studies. Research has highlighted their activity against hematological malignancies such as leukemia, as well as solid tumors like breast cancer.

A novel pyrrolo[1,2-a]quinoxaline (B1220188) derivative, JG1679, exhibited promising antileukemic properties when tested against a panel of human leukemia cell lines. mdpi.com Specifically, this compound showed significant cytotoxic effects on the MV4-11 and Jurkat cell lines. mdpi.com The development of such derivatives was spurred by the need for new cytotoxic molecules for cancer treatment, building upon previous findings of the promising pharmacological activity of the pyrrolo[1,2-a]quinoxaline scaffold against human leukemia cells. mdpi.com

In the context of breast cancer, a series of novel 2-substituted-quinoxaline analogues have been developed and evaluated for their antiproliferative activity. nih.gov One particular 2-coumarin-substituted-quinoxaline analogue, compound 3b, showed potential antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Further investigation into its mechanism suggested that this activity is mediated through the induction of cell cycle arrest and the targeting of topoisomerase II and EGFR activity. nih.gov Another derivative, compound 3a, which features a 2-(5-bromo-2-hydroxy-phenyl) substitution on the quinoxaline scaffold, also displayed considerable cytotoxic activity against MCF-7 cells with an IC₅₀ value of 12.74 μM. nih.gov Notably, compound 3b exhibited minimal cytotoxicity on non-cancerous MCF-10A cells, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, other quinoxaline derivatives have been synthesized and tested against a panel of human cancer cell lines including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116). rsc.org Several of these compounds were identified as potent inhibitors of VEGFR-2, a key target in angiogenesis, and demonstrated significant anti-proliferative activities. rsc.org For instance, compound 11g was found to be a highly potent member against these cell lines, with IC₅₀ values of 4.50 µM (HepG-2), 2.40 µM (HCT-116), and 5.90 µM (MCF-7). rsc.org Another compound, 11e, also showed strong anti-proliferative effects with IC₅₀ values of 5.34 µM, 4.19 µM, and 6.06 µM against HepG-2, HCT-116, and MCF-7 cell lines, respectively. rsc.org

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| JG1679 | MV4-11 (Leukemia) | Data not quantified |

| Jurkat (Leukemia) | Data not quantified | |

| 3a | MCF-7 (Breast Cancer) | 12.74 |

| 11g | HepG-2 (Liver Cancer) | 4.50 |

| HCT-116 (Colon Cancer) | 2.40 | |

| MCF-7 (Breast Cancer) | 5.90 | |

| 11e | HepG-2 (Liver Cancer) | 5.34 |

| HCT-116 (Colon Cancer) | 4.19 | |

| MCF-7 (Breast Cancer) | 6.06 |

Antimicrobial Efficacy (Antibacterial and Antifungal)

Analogs of this compound have been investigated for their antibacterial properties, demonstrating a spectrum of activity against both Gram-positive and Gram-negative bacteria. A series of novel C-2 amine-substituted quinoxaline analogs were synthesized and evaluated for their antibacterial efficacy. nih.gov Among these, compounds 5m–5p displayed good to moderate activity against Staphylococcus aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL), both of which are Gram-positive bacteria. nih.gov These compounds also showed inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with MICs ranging from 8–32 μg/mL, and the Gram-negative bacterium Escherichia coli with MICs of 4–32 μg/mL. nih.gov Compound 5p was identified as a particularly potent broad-spectrum antibacterial agent, exhibiting the strongest inhibitory effects across the tested strains. nih.gov Mechanistic studies suggested that compound 5p acts by depolarizing the bacterial membrane potential in both Gram-positive and Gram-negative bacteria. nih.gov

In another study, a different set of substituted quinoxalin-2(1H)-one derivatives were screened for their in vitro antibacterial activity. jocpr.com The evaluation was conducted against two Gram-positive bacteria, Staphylococcus aureus and Bacillus amylase, and two Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. jocpr.com The results indicated that all the tested compounds exhibited a wide range of antimicrobial activity. jocpr.com Specifically, compound IIIb was highly active against E. coli, while compounds IIId and IIIc were highly active against P. aeruginosa and S. aureus. jocpr.com

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Analogs Against Bacterial Strains

| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | MRSA (μg/mL) | E. coli (μg/mL) |

|---|---|---|---|---|

| 5m-5p | 4-16 | 8-32 | 8-32 | 4-32 |

| IIIb | - | - | - | Highly Active* |

| IIIc | Highly Active* | - | - | - |

| IIId | Highly Active* | - | - | Highly Active* |

\Qualitative data from the source indicates high activity, but specific MIC values were not provided.*

The antifungal potential of quinoxaline derivatives has also been explored, with studies demonstrating efficacy against pathogenic fungi such as Candida albicans. In an investigation of substituted quinoxalin-2(1H)-one derivatives, several compounds were screened for their antifungal activity against a strain of C. albicans. jocpr.com Among the synthesized compounds, IIIc and IIId were found to be highly active against this fungal pathogen. jocpr.com

Another study focused on the antifungal effects of 3-hydrazinoquinoxaline-2-thiol, a novel quinoxaline derivative, against various Candida species. nih.gov This compound demonstrated greater effectiveness than the standard antifungal drug Amphotericin B against most clinical isolates of Candida albicans. nih.gov It also showed high efficacy against Candida glabrata and Candida parapsilosis isolates. nih.gov The promising in vitro results suggest that quinoxaline derivatives hold potential for the development of new antifungal agents. nih.gov

Antiviral Properties

Quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) in vitro. nih.gov Through the screening of a privileged structure library, several compounds from this class were found to exhibit significant anti-HCV activity. nih.gov Structure-activity relationship studies led to the identification of several potent derivatives, including compound 11 (EC₅₀=1.8 μM), compound 33 (EC₅₀=1.67 μM), compound 60 (EC₅₀=1.19 μM), compound 65 (EC₅₀=1.82 μM), and compound 78 (EC₅₀=1.27 μM). nih.gov These findings suggest that the quinoxalin-2(1H)-one scaffold is a promising starting point for the development of novel anti-HCV therapeutics.

Table 3: In Vitro Anti-HCV Activity of Quinoxalin-2(1H)-one Derivatives

| Compound | EC₅₀ (µM) |

|---|---|

| 11 | 1.8 |

| 33 | 1.67 |

| 60 | 1.19 |

| 65 | 1.82 |

| 78 | 1.27 |

The non-structural protein 1 (NS1) of the influenza A virus is a key virulence factor and a prime target for antiviral drug development. nih.govresearchgate.net A potent novel NS1 inhibitor, JJ3297, which shares structural features with quinoxaline derivatives, has been identified. nih.govnih.gov This compound was developed based on the structure of an earlier identified NS1 antagonist, NSC125044, with modifications to enhance its efficacy. nih.gov

The mechanism of action of JJ3297 (also referred to as A9) involves binding to the effector domain of the NS1 protein. nih.gov Specifically, it interacts with a hydrophobic pocket on the NS1 effector domain that is crucial for its interaction with the 30-kDa subunit of the cleavage and polyadenylation specificity factor (CPSF30). nih.gov By blocking this interaction, JJ3297 inhibits the ability of NS1 to suppress host gene expression, including the production of interferons, which are critical components of the innate immune response to viral infections. nih.govnih.gov This inhibition of NS1 function ultimately leads to a reduction in influenza virus replication. nih.gov

Broad-Spectrum Antiviral Potential (e.g., Anti-SARS, Anti-HIV-1 Reverse Transcriptase)

Quinoxaline derivatives have emerged as a promising class of compounds with significant antiviral activity against a range of respiratory pathogens. ajol.info The planar polyaromatic structure of quinoxalines makes them suitable candidates for interacting with viral components. nih.gov While specific studies on this compound are limited, research on analogous structures provides insights into their potential broad-spectrum antiviral effects.

Anti-SARS Activity : The global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and its successor, SARS-CoV-2, has spurred intensive research into novel antiviral agents. Quinoxaline derivatives have been identified as potential inhibitors of SARS-CoV. ajol.info Their mechanism of action is thought to involve targeting viral proteins essential for replication. For instance, some quinoxaline analogs have been investigated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, a crucial enzyme in the viral life cycle. ajol.info

Anti-HIV-1 Reverse Transcriptase Activity : Human Immunodeficiency Virus Type 1 (HIV-1) remains a major global health challenge. A key enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which is a primary target for antiretroviral drugs. A series of 3,3-disubstituted quinoxalinones have been synthesized and evaluated as HIV-1 reverse transcriptase inhibitors. sapub.org Several of these compounds, particularly those with N-allyl, N-cyclopropylmethyl, and N-carboalkoxy substitutions, demonstrated activity comparable or superior to the established non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. sapub.org This suggests that the quinoxalinone scaffold can be effectively modified to produce potent inhibitors of HIV-1 RT. While direct inhibitory data for this compound on HIV-1 RT is not available, the activity of its analogs highlights a promising avenue for further investigation.

Neuropharmacological Investigations in Preclinical Models

The central nervous system (CNS) is a significant target for therapeutic intervention, and quinoxaline derivatives have been explored for their potential in treating neurological and psychiatric disorders.

Epilepsy is a common neurological disorder characterized by recurrent seizures. Several quinoxaline derivatives have demonstrated anticonvulsant activity in various animal models, suggesting their potential as antiepileptic drugs. ajol.info In a study investigating novel quinoxaline derivatives, several compounds were tested for their anticonvulsant effects. The anticonvulsant potency of these compounds was compared to the standard antiepileptic drug, phenobarbital (B1680315) sodium. thieme-connect.de

| Compound | Anticonvulsant Potency (Relative to Phenobarbital Sodium) |

| V1 | 0.75 |

| V2 | 0.19 |

| V3 | 0.80 |

| V4 | 0.41 |

| V5 | 0.09 |

| V6 | 0.10 |

| V7 | 0.15 |

Data sourced from a study on new derivatives of quinoxaline. thieme-connect.de

The results indicated that compounds V3 and V1 exhibited the highest anticonvulsant effects, with relative potencies of 0.8 and 0.75, respectively, compared to phenobarbital. thieme-connect.de Although all tested compounds were less potent than the reference drug, these findings provide a basis for the further optimization of quinoxaline-based structures to develop more effective anticonvulsant agents. thieme-connect.de Another study reported that 3-hydroxy-2-quinoxalinecarboxylic acid antagonized N-methyl-D-aspartate and kainate-induced Na+ efflux in brain slices and showed a dose-dependent delay in picrotoxin-induced convulsions in mice when administered intracerebroventricularly, confirming the anticonvulsant potential of this class of compounds. nih.gov

Anxiety disorders are a prevalent group of psychiatric conditions. Preclinical studies using animal models are crucial for identifying new anxiolytic agents. Behavioral assays such as the elevated plus-maze are commonly used to assess the anxiolytic potential of novel compounds. nih.gov Research on quinoxalinone derivatives has indicated their potential to alleviate anxiety-like behaviors. In a study involving various quinoxalinone derivatives, three compounds demonstrated anxiolytic effects in mice. ajol.info Notably, 6-nitro-1,4-dihydroquinoxaline-2,3-dione at a dose of 30 mg/kg showed a more pronounced anxiolytic effect than the standard anxiolytic drug diazepam (1 mg/kg). ajol.info Furthermore, 1,2,3,4-tetrahydro-quinoxaline-2,3-dione at a dose of 25 mg/kg exhibited an anxiolytic effect comparable to diazepam. ajol.info These findings suggest that the quinoxalinone scaffold is a promising template for the development of new anxiolytic drugs.

Other Biological Activities

Beyond their antiviral and neuropharmacological effects, quinoxaline derivatives have been investigated for other important biological activities.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of chemical compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov Several studies have demonstrated the antioxidant properties of quinoxaline derivatives. For instance, a study on pyrrolo[2,3-b]quinoxaline derivatives showed their capacity to scavenge DPPH radicals, although their activity was lower than the standard antioxidant quercetin. nih.gov Another study on quinazolinone derivatives, a related class of heterocyclic compounds, also reported significant scavenging capacity against DPPH and nitric oxide radicals. sapub.org

| Compound/Extract | DPPH Radical Scavenging Activity (IC50) |

| Quercetin (Standard) | 0.033 mM |

| Pyrrolo[2,3-b]quinoxaline derivative 3a | 0.283 mM |

| Pyrrolo[2,3-b]quinoxaline derivative 3b | 0.312 mM |

| Pyrrolo[2,3-b]quinoxaline derivative 3c | 0.325 mM |

| Pyrrolo[2,3-b]quinoxaline derivative 3d | 0.305 mM |

| Pyrrolo[2,3-b]quinoxaline derivative 3e | 0.297 mM |

Data represents the concentration required for 50% inhibition of DPPH radicals and is sourced from a study on pyrrolo[2,3-b]quinoxaline derivatives. nih.gov

These findings indicate that the quinoxaline core can be a valuable component in the design of novel antioxidant agents.

Corrosion Inhibition Mechanisms of this compound and Analogs

The efficacy of this compound and its analogs as corrosion inhibitors is primarily attributed to their ability to adsorb onto a metal's surface, forming a protective barrier that isolates the metal from the aggressive corrosive medium. lew.roimist.ma This process involves complex physicochemical interactions between the inhibitor molecules and the metal surface, which have been elucidated through a combination of electrochemical techniques, thermodynamic studies, and theoretical quantum chemical calculations. najah.eduresearchgate.net The inhibition mechanism is not a single event but a comprehensive process involving adsorption, which can be influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the environmental conditions. lew.ronih.gov

The protective film forms through the adsorption of the quinoxalinone molecules onto the metal surface. najah.edu This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen), aromatic quinoxaline rings, and π-electrons within the molecular structure. imist.majmaterenvironsci.com These features allow the molecules to interact with the metal surface in several ways:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption involving the sharing of electrons or electron transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. lew.ronih.gov The π-electrons of the quinoxaline ring and the lone pair of electrons on the nitrogen and oxygen atoms are readily available for this type of interaction. lew.ro

Studies on various quinoxalinone derivatives consistently show that the adsorption process follows specific isotherm models, most commonly the Langmuir adsorption isotherm. najah.eduresearchgate.netnajah.eduresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed molecule. researchgate.netimist.ma

The spontaneity and nature of the adsorption process are further understood through the calculation of thermodynamic parameters, particularly the Gibbs free energy of adsorption (ΔG°ads). The value of ΔG°ads helps to distinguish between physisorption and chemisorption. Generally, values around -20 kJ/mol or less positive are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. ijirset.com Studies on quinoxaline analogs often report ΔG°ads values that indicate a mixed-mode adsorption, involving both physical and chemical processes. nih.govimist.ma

Thermodynamic Parameters for Quinoxaline Analogs

| Compound | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|

| Quinoxaline (QX) on Copper | -31.38 | Mixed-mode imist.ma |

| (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (QN1) | - | Adsorption decreases with rising temperature, suggesting physisorption may be involved. najah.edu |

| Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q3) | - | Suggestive of physical adsorption, though chemisorption may play a part. najah.edu |

| 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP) | - | Chemisorption nih.gov |

| 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP) | - | Competitive Physisorption and Chemisorption nih.gov |

Electrochemical studies, such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), provide critical insights into the inhibitive action at the metal-solution interface. researchgate.net

Potentiodynamic Polarization (PDP): PDP measurements reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For quinoxalinone derivatives, the results typically show a decrease in both anodic and cathodic current densities upon the addition of the inhibitor. This indicates that the compounds act as mixed-type inhibitors, meaning they suppress both reactions, albeit often with a predominant effect on one. najah.edunih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS data further confirms the formation of a protective layer. In the presence of an effective inhibitor, there is a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct signifies a greater resistance to the charge transfer process, which is fundamental to corrosion, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal surface, leading to a thicker and less permeable protective layer. najah.eduresearchgate.net

Electrochemical Data for Quinoxalinone Analogs in 1 M HCl

| Compound | Concentration (M) | Inhibition Efficiency (IE%) | Inhibitor Type |

|---|---|---|---|

| 3-(p-tolyl)-3,4-dihydroquinoxalin-2-(1H)-one (Q1) | 10-3 | 86.2% | Mixed-type (predominantly cathodic) researchgate.net |

| 3-(4-chlorophenyl)-4-methyl-3,4-dihydroquinoxalin-2-(1H)-one (Q2) | 10-3 | 92.5% | Mixed-type (predominantly cathodic) researchgate.net |

| (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (BMQ) | - | High | Mixed-type najah.edu |

| 2,3-Quinoxalinedione (QD) | 10-3 | ~88% | Mixed anodic-cathodic researchgate.net |

Theoretical modeling based on Density Functional Theory (DFT) provides a molecular-level understanding of the interaction between the inhibitor and the metal surface. researchgate.netnih.gov These calculations help correlate the molecular structure of the quinoxalinone derivatives with their inhibition efficiency. lew.rohanyang.ac.kr Key quantum chemical parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal. researchgate.net

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap facilitates adsorption and generally corresponds to higher inhibition efficiency because the energy required to transfer electrons is lower. lew.ro

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the molecule onto the metal surface. lew.ro

Quantum chemical studies consistently show that the nitrogen and oxygen atoms and the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline structure are the primary active sites for adsorption. lew.ronih.gov The distribution of HOMO and LUMO orbitals across the molecule confirms that these regions are rich in electrons and are the centers of interaction with the metal surface. lew.ro

Quantum Chemical Parameters for Quinoxaline Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-[4-acetyl-2-(4-chlorophenyl) quinoxalin-1(4H)-yl] acetone (B3395972) (A) | -6.14 | -1.89 | 4.25 lew.ro |

| 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl) acetate (B1210297) (B) | -5.69 | -1.16 | 4.53 lew.ro |

| 2-(4-methylphenyl)-1,4-dihydroquinoxaline (C) | -5.11 | -0.53 | 4.58 lew.ro |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Potency

The potency and selectivity of compounds based on the quinoxalin-2(1H)-one scaffold can be finely tuned by introducing various chemical groups at specific positions.

The quinoxalin-2(1H)-one core itself presents several key positions for modification, with the C3 and C6 positions being particularly significant for modulating biological activity. researchgate.netnih.govmdpi.comresearchgate.net

C3 Position: This is a primary site for functionalization to enhance biological effects. researchgate.netnih.govmdpi.comresearchgate.net The introduction of hydrogen bond donors and acceptors at the C3 position has been shown to be beneficial for AMPA receptor antagonistic activity. researchgate.net Furthermore, attaching aryl groups with strong electron-withdrawing substituents, such as nitro (NO₂) or carboxylic acid (COOH) groups, can increase the inhibitory efficiency of these compounds against enzymes like lactate (B86563) dehydrogenase A (LDHA). nih.gov Conversely, for COX-2 inhibition, aryl groups with electron-donating substituents at the C3 position have demonstrated higher activity. mdpi.com The incorporation of fluorine-containing groups at this position is also a known strategy to enhance the biological properties of the molecule. researchgate.net

C6 Position: Modifications at the C6 position of the benzene (B151609) ring portion of the scaffold also play a crucial role. For instance, the introduction of a nitro (NO₂) group at this position has been explored in the synthesis of kinase inhibitors. nih.gov Additionally, attaching a morpholinosulfonyl group at C6 has led to the development of quinoxalin-2(1H)-one derivatives with significant antimicrobial and antibacterial potential. johnshopkins.edu

The following table summarizes the observed effects of various substituents on the biological activity of the quinoxalin-2(1H)-one core.

| Position | Substituent Type | Resulting Biological Activity |

| C3 | Hydrogen Bond Donors/Acceptors | Enhanced AMPA Receptor Antagonism researchgate.net |

| C3 | Aryl groups with electron-withdrawing groups (e.g., -NO₂, -COOH) | Increased LDHA Inhibition nih.gov |

| C3 | Aryl groups with electron-donating groups | Increased COX-2 Inhibition mdpi.com |

| C6 | Morpholinosulfonyl group | Potent Antimicrobial/Antibacterial Activity johnshopkins.edu |

| C6 | Nitro group (-NO₂) | Kinase Inhibition nih.gov |

This table is generated based on data from the text.

While SAR studies on the 1-(2-aminoethyl) side chain of this specific quinoxalinone are not extensively documented, its structural features suggest a critical role in mediating interactions with biological targets. The primary amine provides a basic center and a hydrogen bond donor, which is a common feature in ligands that bind to various receptors and enzymes.

In related heterocyclic systems, such as 2-phenylquinolines, the presence and position of an (2-aminoethyl)aminomethyl side chain significantly influence antitumor activity, which correlates strongly with the compound's DNA-binding ability. nih.gov This suggests that the aminoethyl chain of 1-(2-aminoethyl)quinoxalin-2(1H)-one could be pivotal for anchoring the molecule within a receptor's binding pocket through electrostatic or hydrogen-bonding interactions, potentially with acidic amino acid residues like glutamate (B1630785) or aspartate.

Ligand-Receptor Interaction Analysis through SAR

By systematically altering the structure of quinoxalin-2(1H)-one derivatives and observing the corresponding changes in biological activity, researchers can deduce the key molecular features required for target engagement and understand the forces driving binding affinity.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the quinoxalin-2(1H)-one class of compounds, several key pharmacophoric features have been identified:

Hydrogen Bonding: The oxygen and nitrogen atoms within the quinoxalin-2(1H)-one core are crucial for forming hydrogen bonds with receptor targets. mdpi.com Docking studies of similar compounds have shown interactions with residues like Tyrosine and Arginine in the active sites of enzymes. mdpi.com

Aromatic/Hydrophobic Interactions: The bicyclic quinoxaline (B1680401) ring system provides a large hydrophobic surface capable of engaging in π-π stacking and other nonpolar interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket of a target protein. mdpi.com

Linker and Spacer Elements: In more complex derivatives, the nature and length of linkers connecting the quinoxaline core to other moieties are critical. For example, an azomethine linker has been shown to participate in hydrogen bonding. mdpi.com In the case of this compound, the ethyl group acts as a flexible spacer, allowing the terminal amino group to position itself optimally for interaction with the receptor.

The binding affinity of a ligand for its receptor, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a direct measure of its potency. SAR studies are instrumental in improving these values. For instance, a quinoxaline-2-carboxylic acid derivative was identified as a potent inhibitor of Pim-1 kinase with an IC50 value of 74 nM. mdpi.com Subsequent modifications aimed to improve its activity against the Pim-2 isoform, demonstrating how SAR guides the optimization of both potency and selectivity. mdpi.com

In another study, a series of quinoxalin-2(1H)-one derivatives were evaluated as aldose reductase inhibitors, with the most active compound showing an IC50 of 0.107 μM, highlighting the success of a bioisosteric replacement strategy in enhancing affinity. nih.gov The selectivity of these compounds is also a key consideration, as demonstrated by derivatives designed to be antagonists for the AMPA receptor, which showed high potency for AMPA binding but not for the related kainate receptor. nih.gov

The table below presents examples of binding affinities for various quinoxalin-2(1H)-one derivatives against different biological targets.

| Derivative Type | Target | Potency (IC50 / EC50) |

| Quinoxaline-2-carboxylic acid analog | Pim-1 Kinase | 74 nM mdpi.com |

| 1-(2'-amino-2'-carboxyethyl)-quinoxaline-2,3-dione | AMPA Receptor (Binding) | 0.23 µM (S-isomer) nih.gov |

| 1-hydroxypyrazole substituted quinoxalinone | Aldose Reductase | 0.107 µM nih.gov |

| 6-methoxy-7-(3-morpholinopropoxy) substituted quinoxalinone | EGFR Kinase | Activity comparable to Erlotinib researchgate.net |

| 6-(morpholinosulfonyl) substituted quinoxalinone | S. aureus DNA gyrase | 10.93 µM johnshopkins.edu |

This table is generated based on data from the text.

Design Principles for Optimized Biological Activity

The insights gained from SAR and ligand-receptor interaction analyses provide a rational basis for the design of new, improved quinoxalin-2(1H)-one-based therapeutic agents. Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The core quinoxalin-2(1H)-one structure can be used to replace other heterocyclic systems in known drugs to create novel compounds with potentially improved properties. researchgate.net Similarly, replacing known functional groups with bioisosteres (groups with similar physical or chemical properties) can enhance potency and selectivity. nih.gov

Structural Optimization: Guided by SAR data, new derivatives can be designed to incorporate the most favorable substituents at key positions (e.g., C3, C6). This includes adding electron-withdrawing or donating groups to modulate electronic properties or installing groups that can form specific hydrogen bonds or hydrophobic interactions to increase binding affinity. nih.govnih.gov

Targeting Specific Pockets: Advanced molecular modeling can identify unused pockets within a receptor's active site. New analogs can then be designed with additional moieties specifically tailored to fit into these pockets, thereby increasing both affinity and selectivity. nih.gov For this compound, this could involve extending the aminoethyl chain or adding substituents to it to engage with previously unexploited regions of a target binding site.

By systematically applying these principles, medicinal chemists can continue to explore the vast therapeutic potential of the this compound scaffold, leading to the development of next-generation drugs with enhanced efficacy.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and electronic properties of 1-(2-aminoethyl)quinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule.

For the quinoxalin-2(1H)-one scaffold, ¹H-NMR spectra typically reveal signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the substitution pattern. In the case of this compound, additional signals corresponding to the protons of the aminoethyl group at the N1 position would be expected. Specifically, two methylene (B1212753) groups (-CH₂-) would likely appear as distinct multiplets or triplets in the aliphatic region of the spectrum.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. The spectrum of a quinoxalin-2(1H)-one derivative would show characteristic signals for the carbonyl carbon (C2), the carbon atom at the 3-position, and the carbons of the fused benzene ring. The presence of the N-(2-aminoethyl) substituent would introduce two additional signals for the methylene carbons in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on the general knowledge of quinoxalinone derivatives, as specific experimental data for the target compound is not readily available.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoxalinone Ring Protons | 7.0 - 8.5 | - |

| Quinoxalinone Ring Carbons | - | 115 - 160 |

| C=O | - | > 160 |

| -CH₂-N (ethyl) | 3.0 - 4.5 | 40 - 60 |

| -CH₂-NH₂ (ethyl) | 2.5 - 3.5 | 35 - 55 |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the quinoxalinone ring is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) in the aminoethyl substituent would likely appear as one or two bands in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed, as well as C=C and C=N stretching vibrations from the quinoxalinone ring system.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide) | 1650 - 1690 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=N Stretch | 1500 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoxalin-2(1H)-one derivatives typically exhibits multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent and the nature of substituents on the quinoxalinone core. The introduction of the aminoethyl group at the N1 position may cause a shift in the absorption bands compared to the unsubstituted parent compound.

Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm the molecular weight by identifying the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of the aminoethyl side chain and the quinoxalinone core.

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The quinoxalinone core is known to be electrochemically active. These studies can determine the oxidation and reduction potentials of the compound, providing insights into its electron-donating or -accepting capabilities. The presence of the aminoethyl group may influence the electrochemical behavior compared to the parent quinoxalinone. Such studies are valuable for understanding the electronic properties of the molecule and for potential applications in areas such as materials science and sensor development. Research on various quinoxalin-2-one derivatives has demonstrated that the pyrazine (B50134) ring is typically the primary electroactive center, undergoing reduction processes.

Mechanistic Spectroscopy (e.g., Electron Spin Resonance for Radical Intermediates)

Mechanistic spectroscopy, particularly Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing transient radical intermediates that may form during chemical reactions involving this compound. ethernet.edu.etnih.gov This methodology is fundamental for elucidating reaction pathways, especially in oxidation or photochemically-induced processes where radical mechanisms are often proposed. mdpi.comrsc.orgresearchgate.net

The quinoxalin-2(1H)-one core is known to participate in reactions involving radical species. researchgate.netmdpi.com For instance, studies on the parent compound, quinoxalin-2(1H)-one, have shown that hydroxyl radical (•OH) attack can occur on both the benzene and pyrazin-2-one rings, leading to the formation of distinct radical adducts. mdpi.com The resulting transient absorption spectra of these radicals can be characterized by specific maximum absorption wavelengths (λmax). mdpi.com

EPR spectroscopy directly detects species with unpaired electrons, making it an invaluable tool for identifying and quantifying these short-lived intermediates. nih.gov In a typical experiment to study a radical reaction of this compound, the compound would be reacted under conditions known to generate radicals (e.g., with an oxidizing agent or under UV irradiation). The reaction mixture is then analyzed by an EPR spectrometer. The resulting EPR spectrum provides information about the radical's structure and electronic environment through parameters like the g-factor and hyperfine coupling constants. auburn.edu

While specific EPR studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on the broader quinoxalin-2-one class. Mechanistic investigations into reactions of these compounds often postulate the involvement of radical intermediates. mdpi.comrsc.org

Table 1: Potential Radical Intermediates of Quinoxalin-2-one Derivatives in Mechanistic Studies

| Radical Type | Method of Generation | Spectroscopic Technique | Key Parameters Measured | Potential Insights |

| Hydroxyl Adduct Radical | Reaction with •OH radicals (e.g., from pulse radiolysis) | Transient Absorption Spectroscopy, EPR | λmax of transient species, g-factor, hyperfine couplings | Site of radical attack, primary reaction kinetics. mdpi.com |

| Carbon-centered Radical | Photoinduced C-H functionalization, reaction with alkyl radical precursors | EPR, Stern-Volmer quenching experiments | g-factor, hyperfine coupling constants, quenching rates | Confirmation of radical pathway, structure of intermediate. mdpi.comresearchgate.net |

| Nitrogen-centered Radical | Oxidation or electrochemical processes | EPR Spectroscopy | g-factor, anisotropic hyperfine couplings | Electronic structure of the radical, delocalization of the unpaired electron. |

Chromatographic Methods for Purity and Separation

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities. researchgate.net HPLC offers high resolution, sensitivity, and reproducibility, making it the standard method for quality control in pharmaceutical and chemical synthesis.

A typical HPLC method for a polar, amine-containing compound like this compound would involve reverse-phase (RP) chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The development of an HPLC method would involve optimizing several parameters:

Column: A C18 or similar reverse-phase column is a common choice for this type of molecule. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. researchgate.netsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components.

Detector: A UV detector is suitable for aromatic compounds like quinoxalinones, which exhibit strong absorbance in the UV region. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to achieve high sensitivity.

Flow Rate and Temperature: These are adjusted to optimize peak shape and resolution.

Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence and quantity of impurities are indicated by other peaks, identified by their retention times. europa.eu

Table 2: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Instrument | High-Performance Liquid Chromatography (HPLC) System | Provides high-pressure pumping for the mobile phase and sensitive detection. nih.gov |

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) | Stationary phase for separating compounds based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid helps to protonate the amine for better peak shape. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute compounds from the column. sielc.com |

| Elution Mode | Gradient | Varies the mobile phase composition to separate a wide range of impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV Absorbance at λmax (e.g., ~254 nm or 320 nm) | Quantifies the compound and impurities based on light absorption. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Future Directions in Research on 1 2 Aminoethyl Quinoxalin 2 1h One

Exploration of Novel Synthetic Pathways for N1-Substituted Analogs

While classical methods for quinoxalinone synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to access novel N1-substituted analogs of 1-(2-aminoethyl)quinoxalin-2(1H)-one. The development of cost-effective and green chemistry-focused methods is a recurring theme in the synthesis of quinoxaline (B1680401) derivatives. mdpi.comnih.govresearchgate.net

Key areas for exploration include:

Advanced C-H Functionalization: Direct C-H functionalization at various positions on the quinoxalinone core, particularly at the C3 position, has emerged as a powerful and atom-economical strategy. mdpi.comnih.gov Future work could adapt these methods, such as visible-light-induced reactions or electro-oxidative coupling, to the this compound template to introduce a wide range of substituents. rsc.orgrsc.org This would allow for the creation of diverse chemical libraries without the need for pre-functionalized starting materials.

Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. nih.gov Designing novel MCRs that incorporate the this compound backbone or its precursors could rapidly generate libraries of complex analogs for biological screening.

Flow Chemistry and Automation: The use of flow chemistry could enable safer, more scalable, and highly controlled synthesis of analogs. Automated synthesis platforms could then be employed to rapidly produce and purify a large number of derivatives for high-throughput screening.

Catalyst Development: Research into novel catalysts, including heterogeneous catalysts like metal-organic frameworks (MOFs) or graphene-based materials, could lead to more sustainable and recyclable synthetic processes for quinoxalinone derivatives. mdpi.com

| Synthetic Strategy | Potential Advantage | Target Analogs |

| Direct C-H Functionalization | High atom economy, access to novel chemical space. mdpi.com | C3-arylated, -alkylated, or -aminated derivatives. |

| Multi-Component Reactions | Rapid generation of molecular complexity. nih.gov | Fused-ring systems or highly substituted analogs. |

| Copper-Catalyzed Amination | Mild conditions, good functional group tolerance. rsc.org | Analogs with diverse amine groups at the C3 position. |

| Photocatalysis | Use of visible light, environmentally benign. rsc.org | Alkylated and trifluoroalkylated derivatives. researchgate.net |

Discovery of New Biological Targets and Activities

Quinoxaline derivatives are known to possess a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities. core.ac.uknih.gov While the specific biological profile of this compound is not extensively defined, its structural motifs suggest several promising avenues for future investigation.

Future research should focus on:

Broad-Spectrum Biological Screening: Systematic screening of this compound and its newly synthesized analogs against diverse panels of biological targets is crucial. This includes panels of cancer cell lines, pathogenic bacteria and fungi, and various viral strains. core.ac.ukjocpr.com

Kinase Inhibition: Many anticancer drugs target protein kinases. Given that quinoxalin-2(1H)-one derivatives have been identified as VEGFR-2 inhibitors, future studies should explore the inhibitory activity of this compound analogs against a wider range of kinases implicated in cancer and inflammatory diseases. nih.gov

Enzyme Inhibition: Derivatives of the parent scaffold have shown activity against enzymes like aldose reductase, which is implicated in diabetic complications, and lactate (B86563) dehydrogenase A (LDHA), a target in cancer metabolism. nih.govnih.gov These and other metabolic enzymes represent valuable targets for future screening efforts.

Receptor Modulation: Quinoxalines have been investigated as antagonists for receptors like the serotonin (B10506) 5-HT3 receptor. core.ac.uk Exploring the interaction of this compound derivatives with G-protein coupled receptors (GPCRs) and ion channels could uncover novel neuroprotective or cardiovascular applications.

Advanced SAR Studies and Rational Molecular Design

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to transforming a bioactive hit into a potent and selective lead compound. oncodesign-services.com For this compound, future SAR campaigns will be essential to delineate the roles of its distinct structural components.

Key focuses for SAR studies should include:

Modification of the N1-aminoethyl Side Chain: The primary amine and the ethyl linker provide key points for modification. Researchers can investigate the effects of alkylation, acylation, or arylation of the amine, as well as altering the length and rigidity of the linker, to probe interactions with biological targets.

Substitution on the Benzenoid Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the C6 and C7 positions of the quinoxalinone core can significantly modulate the electronic properties, solubility, and metabolic stability of the molecule, thereby influencing its biological activity.

Substitution at the C3 Position: As a primary site for synthetic modification, the C3 position is critical for SAR studies. Introducing a diverse array of functional groups can explore new binding interactions and enhance potency and selectivity. nih.gov A SAR study on a quinoxaline urea (B33335) analog, for instance, led to a derivative with improved potency and oral bioavailability for pancreatic cancer therapy. nih.gov

This systematic approach, moving from initial hits to highly optimized leads, is a cornerstone of modern drug discovery. oncodesign-services.commdpi.com

Development of Advanced Computational Models

In silico methods are indispensable for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. nih.gov Future research on this compound should leverage advanced computational modeling to build a deeper understanding of its behavior at a molecular level.

Future computational efforts could include:

Molecular Docking: Docking studies will be crucial for predicting and rationalizing the binding modes of this compound analogs within the active sites of identified biological targets, such as VEGFR-2 or IKKβ. nih.govnih.gov This can help prioritize the synthesis of compounds with the highest predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs with corresponding biological activity data are generated, QSAR models can be developed. oncodesign-services.com These mathematical models will quantitatively relate the structural features of the molecules to their biological activity, enabling the prediction of potency for newly designed compounds.

ADMET Profiling: Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to identify and address potential liabilities. nih.govnih.gov Computational tools can predict properties like oral bioavailability, blood-brain barrier permeability, and potential hepatotoxicity, guiding the design of analogs with more favorable drug-like profiles.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of binding interactions and the conformational changes that may occur upon binding.

| Computational Method | Application in Research | Expected Outcome |

| Molecular Docking | Predict binding modes in target proteins (e.g., kinases). nih.gov | Prioritization of synthetic candidates. |

| QSAR Modeling | Relate chemical structure to biological activity. oncodesign-services.com | Predictive models for compound potency. |

| In Silico ADMET | Predict drug-like properties and potential toxicity. nih.gov | Design of compounds with better pharmacokinetic profiles. |

| MD Simulations | Analyze the stability of ligand-protein interactions. | Deeper understanding of binding dynamics. |

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, the unique structural and photophysical properties of the quinoxalin-2(1H)-one scaffold make it an attractive candidate for the development of chemical biology tools. unamur.be The photophysical properties of some quinoxalinones, including their fluorescence, have been increasingly recognized and exploited. rsc.org

Future research could focus on transforming this compound into:

Fluorescent Probes: The quinoxalinone core can serve as a fluorophore. By conjugating it to recognition moieties for specific analytes or enzymes, it could be developed into a fluorescent probe for biological imaging or sensing. For instance, an azide-based quinoxalinone probe was developed for the detection of hydrogen sulfide. rsc.orgrsc.org The primary amine on the N1-side chain of this compound provides a convenient handle for such conjugations.

Photoaffinity Probes: To identify the unknown cellular targets of this compound, it could be derivatized into a photoaffinity probe. This involves incorporating a photoreactive group (like a diazirine) and a clickable tag (like an alkyne). nih.gov Upon UV irradiation, the probe would covalently bind to its target proteins, which could then be identified using proteomic techniques.

Activity-Based Probes (ABPs): If the compound is found to be an inhibitor of a specific enzyme class, it could be converted into an ABP by incorporating a reactive "warhead" that covalently modifies the active site of the target enzyme. This would create a tool to study the activity of that enzyme family in complex biological systems. nih.gov

The development of such tools would not only advance our understanding of the mechanism of action of this compound class but also provide valuable reagents for broader biological research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(2-aminoethyl)quinoxalin-2(1H)-one derivatives?

- Methodological Answer : Derivatives are synthesized via cyclization reactions, nucleophilic substitutions, and functional group transformations. For instance, hydrazinocarbonylmethylquinoxalin-2(1H)-one reacts with phthalic anhydride or aromatic aldehydes to form imides or Schiff bases . Microwave irradiation can accelerate hydrazone formation, reducing reaction times and improving yields . Key steps include NMR characterization (e.g., ¹H/¹³C NMR for confirming substituent positions) and HRMS for molecular weight validation .

Q. How are quinoxalinone derivatives characterized structurally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.0–8.5 ppm, carbonyl carbons at δ 160–170 ppm) .

- IR spectroscopy detects functional groups like C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- HRMS validates molecular formulas with <5 ppm error . X-ray crystallography resolves crystal packing and hydrogen-bonding interactions .

Q. What in vitro assays are used to evaluate the antibacterial activity of quinoxalinone derivatives?

- Methodological Answer : Antibacterial activity is assessed using disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Ofloxacin is a common reference standard. Minimum inhibitory concentrations (MICs) are determined by serial dilution, with results compared to positive controls .

Advanced Research Questions

Q. How can visible-light photocatalysis be applied to functionalize quinoxalin-2(1H)-ones at the C3 position?

- Methodological Answer : Visible-light-promoted reactions enable metal-free C3-H trifluoroalkylation or benzylation. For example, CF₃SO₂Na and alkenes react with quinoxalinones under 4CzIPN photocatalysis and air as an oxidant, yielding 3-trifluoroalkylated derivatives (45–85% yields) . Benzyl halides undergo direct C3 benzylation using dithiocarbamate anion catalysts under blue LED light . Reaction optimization includes solvent screening (e.g., DMF vs. acetonitrile) and light intensity adjustments.

Q. What strategies address discrepancies in biological activity data across quinoxalinone derivatives?

- Methodological Answer : Contradictions arise from substituent effects or assay variability. To resolve:

- Perform dose-response curves to confirm IC₅₀/EC₅₀ values.

- Use molecular docking to correlate bioactivity with binding affinity (e.g., aldose reductase inhibitors with IC₅₀ < 0.5 μM require hydrogen bonding to catalytic Tyr48) .

- Validate results across multiple assays (e.g., antimicrobial testing in both agar and broth media) .

Q. How are computational methods integrated into the design of multifunctional quinoxalinone derivatives?

- Methodological Answer :

- In-silico ADME predicts pharmacokinetics (e.g., logP for membrane permeability) .

- Molecular docking (AutoDock Vina) identifies binding poses in targets like aldose reductase or bacterial enzymes .

- DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps for redox-active derivatives) .

Q. What catalytic systems enable C-H functionalization of unsubstituted quinoxalin-2(1H)-ones?

- Methodological Answer :

- Iron catalysis : FeCl₃ mediates oxidative cross-coupling with indoles, yielding 3-indolylquinoxalinones (72–73% yields) .

- K₂S₂O₈-mediated arylation : Metal-free conditions using arylhydrazines for C3-arylations under thermal activation .

- Photoredox catalysis : 4CzIPN or eosin Y facilitates radical-based alkylation with alkanes/alcohols .

Methodological Considerations

Q. How to optimize reaction yields for cyclized quinoxalinone derivatives?

- Methodological Answer :